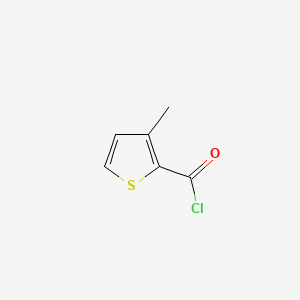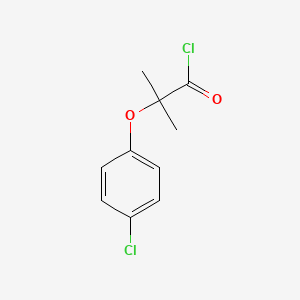
3-Methylthiophene-2-carbonyl chloride
描述
3-Methylthiophene-2-carbonyl chloride (MTCC) is an organosulfur compound that is widely used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and other industrial chemicals. It is a colorless liquid with a pungent odor and is highly reactive. This compound has been used in a variety of applications due to its unique properties and its ability to form strong bonds with other molecules.
科研应用
Electrochemical Applications
3-Methylthiophene-2-carbonyl chloride and its derivatives, such as poly(3-methylthiophene) (P3MT), have significant applications in electrochemical studies. P3MT modified electrodes have been used for the selective and sensitive determination of dopamine, indicating potential for biosensing applications (Wang, Li, Jia, & Xu, 2006). Additionally, these compounds facilitate the synthesis of conductive polyurethane films, enhancing their electrical properties (Ruckenstein & Sun, 1995).
Organic Chemistry and Synthesis
In organic synthesis, 3-methylthiophene-2-carbonyl chloride serves as a crucial intermediate. For example, it is used in the palladium-catalyzed cross-coupling with aryl/het-aryl boronic acids to synthesize thienyl ketones, which are important in pharmaceutical compounds (Rizwan, Karakaya, Zubair, & Rasool, 2022). This demonstrates its versatility in medicinal chemistry and drug development.
Electrocatalysis and Energy Storage
Poly(3-methylthiophene) derivatives have been explored for their electrocatalytic properties, such as in the reduction of acetylene at electrodes, offering insights into battery and fuel cell research (Mark, Rubinson, Krotine, Vaughn, & Goldschmidt, 2000). Additionally, they are studied for their use in supercapacitors, illustrating their potential in energy storage applications (Balducci, Bardi, Caporali, Mastragostino, & Soavi, 2004).
Environmental Monitoring
3-Methylthiophene derivatives have been used in the development of sensors for environmental monitoring. For instance, a novel Sonogel-Carbon electrode modified with 3-methylthiophene showed potential for the detection of mercury in industrial wastewater (Zejli, de Cisneros, Naranjo-Rodríguez, & Temsamani, 2006). This highlights its role in pollution control and environmental safety.
Potentiometric Applications
In potentiometry, polythiophenes like poly(3-methylthiophene) have been investigated for their response in aqueous solutions, suggesting applications in ion-selective electrodes and potentiometric sensors (Bobacka, Lewenstam, & Ivaska, 1993).
性质
IUPAC Name |
3-methylthiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClOS/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSVPEVDFBYRCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372176 | |
| Record name | 3-Methylthiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylthiophene-2-carbonyl chloride | |
CAS RN |
61341-26-2 | |
| Record name | 3-Methylthiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-2-thenoyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。














